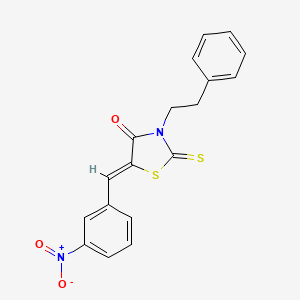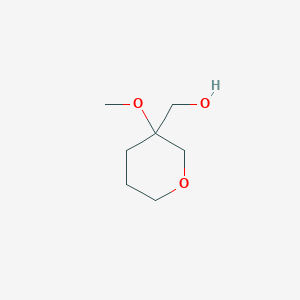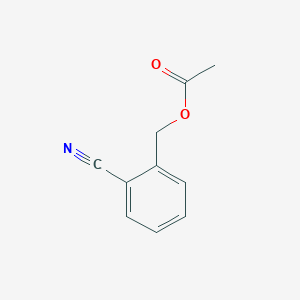![molecular formula C7H15NO2 B2536410 [3-(羟甲基)-5-甲基吡咯烷-3-基]甲醇 CAS No. 2253630-11-2](/img/structure/B2536410.png)
[3-(羟甲基)-5-甲基吡咯烷-3-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical applications. This compound is characterized by the presence of two hydroxymethyl groups attached to a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.
科学研究应用
化学应用
溶解度增强:三羟甲基氨基甲烷是一种用途广泛的缓冲化合物,广泛应用于生物化学领域。其亲水性使其在溶解度和结晶研究中具有重要价值 .
药物化学
抗癌潜力:在三羟甲基氨基甲烷的衍生物中,(5-((2-(羟甲基)-4H-呋喃[3,2-b]吲哚-4-基)甲基)呋喃-2-基)甲醇表现出显著的抗癌活性。该化合物有望用于治疗,值得进一步研究 .
分析化学
亲水相互作用色谱 (HILIC):结合了三羟甲基氨基甲烷的功能化二氧化硅颗粒已应用于 HILIC。这些颗粒增强了色谱分析中亲水性化合物的分离 .
药物制剂
赋形剂:由于其低毒性和与各种药物制剂的相容性,三羟甲基氨基甲烷被用作药物的赋形剂。
总之,三羟甲基氨基甲烷在生物、化学和医药领域具有广泛的应用。研究人员不断探索其潜力,使其成为未来研究的一个令人着迷的化合物。 🌟
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyrrolidine.
Hydroxymethylation: The hydroxymethyl groups are introduced through a hydroxymethylation reaction. This can be achieved by reacting 5-methylpyrrolidine with formaldehyde in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol in high purity.
Industrial Production Methods: In an industrial setting, the production of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.
Types of Reactions:
Oxidation: [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl groups are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Alkylated or acylated derivatives.
Chemistry:
Intermediate in Organic Synthesis: [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of various complex organic molecules.
Building Block: It serves as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Polymer Chemistry: The compound is used in the synthesis of specialized polymers with unique properties.
Material Science: It finds applications in the development of advanced materials with specific functionalities.
作用机制
The mechanism of action of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
相似化合物的比较
Pyrrolidine: A basic structure without hydroxymethyl groups.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Hydroxymethylpyrrolidine: A compound with a single hydroxymethyl group.
Uniqueness:
Structural Features: The presence of two hydroxymethyl groups in [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol distinguishes it from other pyrrolidine derivatives, providing unique reactivity and interaction potential.
Applications: Its dual hydroxymethyl groups make it a versatile intermediate in organic synthesis and pharmaceutical research, offering more functionalization options compared to similar compounds.
属性
IUPAC Name |
[3-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6-2-7(4-9,5-10)3-8-6/h6,8-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDDZKZDKISTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)
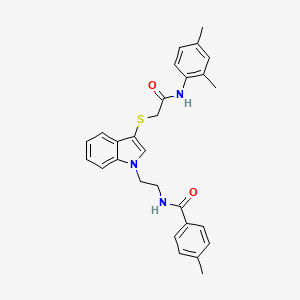
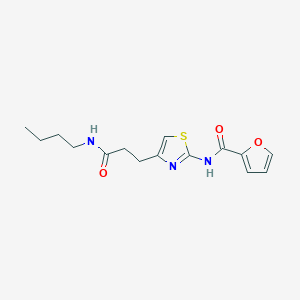
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)
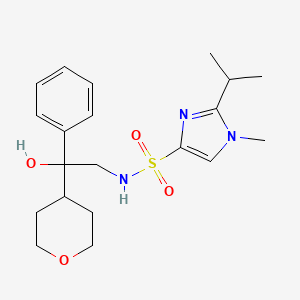
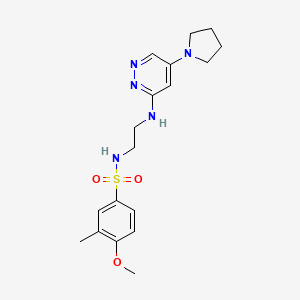
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2536335.png)
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)
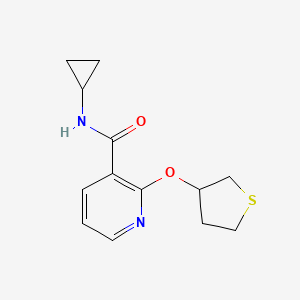
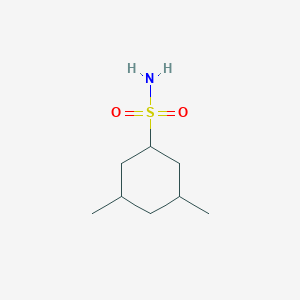
![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)
